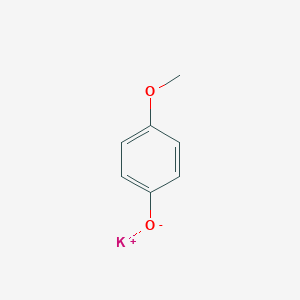

Potassium p-methoxyphenolate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1122-93-6 |

|---|---|

Molecular Formula |

C7H7KO2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

potassium;4-methoxyphenolate |

InChI |

InChI=1S/C7H8O2.K/c1-9-7-4-2-6(8)3-5-7;/h2-5,8H,1H3;/q;+1/p-1 |

InChI Key |

NOCQQZLSUGMTIS-UHFFFAOYSA-M |

SMILES |

COC1=CC=C(C=C1)[O-].[K+] |

Isomeric SMILES |

COC1=CC=C(C=C1)[O-].[K+] |

Canonical SMILES |

COC1=CC=C(C=C1)[O-].[K+] |

Other CAS No. |

1122-93-6 |

Related CAS |

150-76-5 (Parent) |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Potassium P Methoxyphenolate and Its Derivatives

Optimized Synthesis of Potassium p-Methoxyphenolate and Related Salts

The formation of this compound is a primary step for its use as a potent nucleophile. The optimization of this synthesis is crucial for achieving high yields and purity, which directly impacts the success of subsequent reactions.

The most direct and common method for synthesizing this compound is through the deprotonation of its parent phenol (B47542), p-methoxyphenol. This acid-base reaction involves treating p-methoxyphenol with a suitable potassium-containing base. The choice of base is critical and depends on factors such as required reaction conditions, solvent compatibility, and the desired purity of the final salt.

Potassium hydroxide (B78521) (KOH) is a widely used, cost-effective, and strong base for this transformation. miracosta.edu The reaction is typically carried out in a polar solvent, such as water or an alcohol, where both the phenol and the hydroxide are soluble. The equilibrium of the reaction heavily favors the formation of the phenolate (B1203915) and water, given the significant difference in pKa values between p-methoxyphenol (pKa ≈ 10.4) and water.

For reactions requiring anhydrous conditions to prevent side reactions with water-sensitive reagents, stronger bases are employed. Potassium hydride (KH) is a powerful, non-nucleophilic base that reacts irreversibly with p-methoxyphenol to produce the potassium salt and hydrogen gas. masterorganicchemistry.comlibretexts.org This method is highly effective for generating the alkoxide in situ in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). richmond.edu Similarly, potassium tert-butoxide (KOtBu), another strong base, can also be used for efficient deprotonation.

| Base | Formula | Typical Solvent | Key Characteristics |

| Potassium Hydroxide | KOH | Water, Ethanol | Cost-effective, suitable for general-purpose synthesis. miracosta.edu |

| Potassium Hydride | KH | THF, DMF | Highly reactive, suitable for anhydrous conditions; produces H₂ gas. masterorganicchemistry.comlibretexts.org |

| Potassium tert-Butoxide | KOtBu | THF, t-Butanol | Strong, non-nucleophilic base; soluble in organic solvents. |

| Potassium Carbonate | K₂CO₃ | Acetonitrile (B52724), DMF | Weaker base, often used in coupling reactions at elevated temperatures. byjus.com |

Stereoselective and Regioselective Synthesis of p-Methoxyphenolate Derivatives

Once formed, this compound serves as an excellent oxygen-centered nucleophile. Its reaction with various electrophiles allows for the regioselective formation of new carbon-oxygen bonds, leading to a diverse range of p-methoxyphenyl ether derivatives.

The formation of alkyl p-methoxyphenyl ethers is classically achieved via the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide or sulfonate by the p-methoxyphenolate anion. byjus.comacs.org The efficiency of this synthesis is highly dependent on the structure of the alkylating agent.

The reaction proceeds readily with primary alkyl halides (e.g., iodomethane, ethyl bromide) and other good SN2 substrates like tosylates, yielding the corresponding ether in high yields. masterorganicchemistry.combyjus.com Secondary alkyl halides can also be used, but they are more prone to undergoing a competing elimination (E2) reaction, which reduces the ether yield. masterorganicchemistry.comlibretexts.org Tertiary alkyl halides almost exclusively yield elimination products and are therefore unsuitable for synthesizing t-butyl ethers via this method. masterorganicchemistry.com The choice of solvent is also important, with polar aprotic solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), or acetonitrile being preferred as they enhance the nucleophilicity of the phenoxide. masterorganicchemistry.combyjus.com

| Alkylating Agent | Product | Reaction Type | Typical Conditions |

| Methyl Iodide | Anisole (B1667542) (Methoxybenzene) | SN2 | K-p-methoxyphenolate, DMF, RT |

| Ethyl Bromide | Ethyl p-methoxyphenyl ether | SN2 | K-p-methoxyphenolate, Acetonitrile, 50-80°C byjus.com |

| Chloroacetic Acid | (p-Methoxyphenoxy)acetic acid | SN2 | K-p-methoxyphenolate (formed in situ with KOH), Water, Reflux miracosta.edu |

| 1-Bromobutane | Butyl p-methoxyphenyl ether | SN2 | K-p-methoxyphenolate, DMSO, RT-60°C |

Beyond simple alkyl ethers, the p-methoxyphenoxy moiety can be incorporated into more complex biaryl or aryl-ether structures through transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for constructing complex aromatic architectures found in pharmaceuticals, natural products, and advanced materials.

The Ullmann condensation is a classic copper-catalyzed reaction that couples a phenol (or phenoxide) with an aryl halide to form a diaryl ether. gatech.eduresearchgate.net Traditional Ullmann conditions required harsh temperatures (often >200°C) and stoichiometric amounts of copper. nih.gov Modern advancements have led to catalytic systems that operate under milder conditions. For instance, nano-CuO has been shown to effectively catalyze the coupling of 4-methoxyphenol (B1676288) with iodobenzene (B50100) in DMSO at 110°C in the presence of a base like cesium carbonate (Cs₂CO₃). sci-hub.se The choice of base and the presence of ligands can significantly influence the reaction's efficiency, with studies exploring various combinations to optimize yields for electron-rich diaryl ethers. nih.gov

A more recent and often more versatile alternative is the Buchwald-Hartwig etherification . This palladium-catalyzed cross-coupling reaction offers a broader substrate scope and generally proceeds under milder conditions than the Ullmann reaction. wikipedia.orgorganic-chemistry.org The reaction typically involves a palladium precatalyst, a specialized phosphine (B1218219) ligand (e.g., XPhos), and a base to couple the phenol with an aryl halide or triflate. nih.gov This methodology has become a go-to strategy for the synthesis of complex diaryl ethers due to its high functional group tolerance and superior performance with a wide range of coupling partners.

| Method | Catalyst System | Typical Substrates | Key Features |

| Ullmann Condensation | Copper (e.g., CuI, nano-CuO) nih.govsci-hub.se | Phenol + Aryl Iodide/Bromide | Classic method, often requires higher temperatures; ligand and base choice are critical for optimization. nih.govsci-hub.se |

| Buchwald-Hartwig Etherification | Palladium (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., XPhos, DPPF) wikipedia.orgorganic-chemistry.org | Phenol + Aryl Halide/Triflate | Milder conditions, broader substrate scope, high functional group tolerance. nih.gov |

Iii. Mechanistic Investigations of P Methoxyphenolate Reactivity Patterns

Nucleophilic Substitution and Aromatic Substitution Mechanisms

Potassium p-methoxyphenolate is a potent nucleophile utilized in a variety of substitution reactions. Its reactivity is governed by the electron-rich phenoxide oxygen, which readily attacks electron-deficient centers. The mechanisms of these reactions, whether on aliphatic or aromatic substrates, have been a subject of detailed kinetic and stereochemical studies.

The reaction of this compound with alkyl halides is a classic example of the Williamson ether synthesis, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. This reaction involves a single, concerted step where the nucleophile attacks the carbon atom bearing the halogen, and the carbon-halogen bond breaks simultaneously. chemicalnote.compharmaguideline.com

Kinetics: The rate of the SN2 reaction is dependent on the concentration of both the this compound (nucleophile) and the alkyl halide (substrate). chemicalnote.compharmaguideline.com Therefore, the reaction follows second-order kinetics, and the rate law can be expressed as:

Rate = k[p-CH₃OC₆H₄OK][RX]

The reaction rate is significantly influenced by steric hindrance at the reaction center of the alkyl halide. chemicalnote.com Primary alkyl halides are the most reactive, followed by secondary halides, while tertiary halides are generally unreactive via the SN2 pathway due to severe steric hindrance that impedes the backside attack of the bulky p-methoxyphenolate nucleophile. chemicalnote.commasterorganicchemistry.com

| Alkyl Halide Type | Relative SN2 Reactivity | Rationale |

| Methyl | Highest | Minimal steric hindrance |

| Primary (1°) | High | Low steric hindrance |

| Secondary (2°) | Low | Significant steric hindrance |

| Tertiary (3°) | Negligible | Prohibitive steric hindrance; E2 elimination dominates |

Stereochemistry: A key feature of the SN2 mechanism is the inversion of stereochemistry at the carbon center, known as Walden inversion. The p-methoxyphenolate ion attacks the carbon atom from the side opposite to the leaving group (the halide). chemicalnote.com This backside attack leads to a transition state where the carbon is partially bonded to both the incoming nucleophile and the outgoing leaving group. chemicalnote.compharmaguideline.com As the halide departs, the molecule's geometry inverts, similar to an umbrella turning inside out in the wind. For instance, the reaction of this compound with (S)-2-bromobutane would yield (R)-2-(p-methoxyphenoxy)butane.

This compound can also participate in aromatic nucleophilic substitution (SNAr) reactions, replacing a halide on an aromatic ring. This mechanism differs significantly from the SN2 pathway and is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group.

The SNAr mechanism is a two-step process:

Nucleophilic Attack: The p-methoxyphenolate anion attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the activating electron-withdrawing groups.

Leaving Group Departure: The aromaticity of the ring is restored as the halide leaving group is expelled.

The reaction of this compound with 1-chloro-4-nitrobenzene (B41953) to form 1-methoxy-4-(4-nitrophenoxy)benzene (B1293611) is a representative example. lookchem.com The nitro group at the para position is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy for the reaction.

| Halogenated Aromatic Substrate | Activating Group | Product Example |

| 1-Chloro-4-nitrobenzene | p-NO₂ | 1-methoxy-4-(4-nitrophenoxy)benzene lookchem.com |

| 1-Iodo-2,4-dinitrobenzene | o-NO₂, p-NO₂ | 1-(2,4-dinitrophenoxy)-4-methoxybenzene |

| 4-Fluoronitrobenzene | p-NO₂ | 1-methoxy-4-(4-nitrophenoxy)benzene |

Oxidative Pathways and Photoredox Reactivity

The electron-rich nature of the p-methoxyphenolate ion makes it susceptible to oxidative transformations, including reactions with reactive oxygen species and participation in photoredox catalytic cycles.

Singlet oxygen (¹O₂) is a highly reactive, electrophilic form of molecular oxygen that can react with electron-rich compounds like phenols and phenoxides. nih.gov The reaction between p-methoxyphenolate and singlet oxygen is a chemical quenching process, where the ¹O₂ is consumed to form oxidation products. mdpi.com The electron-donating methoxy (B1213986) group enhances the electron density of the aromatic ring, making it a prime target for electrophilic attack by singlet oxygen.

Mechanistic studies suggest that the reaction likely proceeds through pathways involving endoperoxide intermediates, which can further decompose to form various transformation products. Potential products include quinones, hydroquinones, and ring-opened species, resulting from the oxidative degradation of the aromatic ring. The exact product distribution depends on reaction conditions such as solvent and temperature.

In photoredox catalysis, a photocatalyst absorbs light to reach an excited state, becoming a potent single-electron oxidant or reductant. diva-portal.org P-methoxyphenolate, due to its low oxidation potential, can act as an effective electron donor in such systems. It can engage in a process called "reductive quenching," where it donates an electron to the photoexcited catalyst (PC*).

PC + hν → PC* PC* + p-CH₃OC₆H₄O⁻ → PC•⁻ + p-CH₃OC₆H₄O•

This single-electron transfer (SET) process generates the reduced form of the photocatalyst (PC•⁻) and a p-methoxyphenoxy radical. nih.gov The reduced photocatalyst can then transfer an electron to a substrate to complete the catalytic cycle. The p-methoxyphenoxy radical is a reactive intermediate that can undergo further reactions, such as dimerization or hydrogen atom abstraction. This ability to act as a sacrificial electron donor makes p-methoxyphenolate and similar compounds valuable in synthetic methodologies that rely on reductive photoredox cycles. nih.govresearchgate.net The efficiency of this quenching process is critical, as it must compete with other deactivation pathways of the excited photocatalyst, such as non-productive back electron transfer. diva-portal.org

Carbon-Carbon Bond Forming Reactions

While phenoxides are predominantly O-nucleophiles, reacting at the oxygen atom to form ethers, they can also exhibit ambident nucleophilicity, with a secondary reactive site on the aromatic ring (primarily at the ortho and para positions). Carbon-carbon bond formation occurs when an electrophile attacks the carbon of the phenoxide ring.

The competition between O-alkylation and C-alkylation is a classic challenge in phenoxide chemistry. Generally, O-alkylation is favored under conditions that promote dissociated, "free" ions (polar aprotic solvents), leading to kinetically controlled products. In contrast, C-alkylation can sometimes be favored under conditions where ion pairing is significant (polar protic or nonpolar solvents) and the reaction is under thermodynamic control.

For p-methoxyphenolate, the para position is blocked by the methoxy group, directing potential C-alkylation to the ortho positions. While less common than O-alkylation, reactions such as the Kolbe-Schmitt reaction (carboxylation with CO₂) or certain Friedel-Crafts-type alkylations can lead to C-C bond formation on the phenol (B47542) ring, although these typically start with the neutral phenol rather than the pre-formed potassium salt. The use of this compound specifically as a carbon nucleophile in standard alkylation reactions is not a predominant pathway but remains a subject of mechanistic interest in controlling the regioselectivity of phenoxide reactions.

Role of p-Methoxyphenolate in Ullmann-Type Coupling Mechanisms

This compound serves as a key oxygen nucleophile in Ullmann-type coupling reactions, which are copper-catalyzed processes for the formation of C-O bonds, specifically for synthesizing diaryl ethers. organic-chemistry.org The reaction involves the coupling of an aryl halide with an alcohol or a phenoxide. The general mechanism is understood to proceed through a catalytic cycle involving copper(I) as the active species.

Mechanistic and kinetic analyses of related Ullmann-type C-O coupling reactions provide significant insight into the role of phenoxides like p-methoxyphenolate. gatech.edu The catalytic cycle is generally proposed to initiate with the coordination of the phenoxide to a Cu(I) center. This is followed by the oxidative addition of the aryl halide to the copper complex, a step that is often rate-determining. This addition forms a transient Cu(III) intermediate. The final step is the reductive elimination of the diaryl ether product, which regenerates the active Cu(I) catalyst. organic-chemistry.orgrug.nl

Kinetic studies, including Hammett analysis, on heterogeneous copper-catalyzed Ullmann reactions have elucidated the electronic effects of substituents on both the aryl halide and the phenol. gatech.edu These studies reveal a positive Hammett correlation factor (ρ = +1.0) for substituents on the aryl halide, indicating that electron-withdrawing groups accelerate the rate of oxidative addition. Conversely, a negative correlation factor (ρ = -2.9) is observed for substituents on the phenol ring. gatech.edu This negative value signifies that electron-donating groups on the phenoxide nucleophile, such as the para-methoxy group in p-methoxyphenolate, increase the reaction rate. The methoxy group enhances the electron density on the phenoxide oxygen, making it a stronger nucleophile and facilitating its coordination to the copper center.

The table below summarizes the effect of substituents on the reaction rate based on Hammett analysis. gatech.edu

| Reactant | Substituent Position | Hammett Constant (ρ) | Effect on Reaction Rate |

| Aryl Halide | para, meta | +1.0 | Accelerated by electron-withdrawing groups |

| Phenol | para, meta | -2.9 | Accelerated by electron-donating groups |

This data underscores the favorable role of the electron-donating methoxy group in p-methoxyphenolate, which enhances its nucleophilicity and promotes the crucial coordination step within the Ullmann catalytic cycle.

Co-catalytic Function in N-Heterocyclic Carbene (NHC)-Catalyzed Cascade Reactions

N-Heterocyclic carbenes (NHCs) are powerful organocatalysts used in a wide array of chemical transformations, including complex cascade reactions. The catalytic cycle of an NHC is initiated by the deprotonation of its corresponding azolium salt precursor to generate the highly nucleophilic free carbene. rsc.org This crucial deprotonation step requires a base. This compound can function effectively as a Brønsted base in this context.

In a typical NHC-catalyzed cascade, such as a [3+2] annulation, the proposed co-catalytic role of this compound is to initiate the entire process. The p-methoxyphenolate anion abstracts the acidic proton from the C2 position of the triazolium or imidazolium (B1220033) salt precursor.

Proposed Co-catalytic Role of p-Methoxyphenolate:

NHC Generation: The p-methoxyphenolate anion acts as a base, deprotonating the NHC precursor (an azolium salt) to form the active NHC catalyst. This step also generates p-methoxyphenol as a stoichiometric byproduct.

Cascade Initiation: The newly formed, highly nucleophilic NHC attacks an electrophilic substrate, commonly an aldehyde, to form a key reactive species known as the Breslow intermediate. rsc.orguantwerpen.be

Cascade Propagation: The Breslow intermediate or its subsequent derivatives (e.g., acyl azolium, homoenolate) then participate in a series of bond-forming events with other substrates in the reaction mixture, leading to the final complex product. uantwerpen.be

The basicity of the phenoxide is critical. It must be strong enough to deprotonate the azolium salt but not so strong as to cause unwanted side reactions with the substrates or intermediates in the cascade. The pKa of the conjugate acid of p-methoxyphenolate (p-methoxyphenol, pKa ≈ 10.2) makes it a suitable base for many common NHC precursors, which typically have pKa values in the range of 16-18. While stronger, non-nucleophilic bases like DBU are often used, p-methoxyphenolate offers a milder alternative that can initiate the catalytic cycle required for these intricate transformations.

Demethylation and Related Cleavage Reactions Involving p-Methoxyphenolate Complexes

The aryl methyl ether moiety within the p-methoxyphenolate structure is susceptible to cleavage under specific conditions, most notably in the presence of strong Lewis acids like boron tribromide (BBr₃). nih.govgvsu.educore.ac.ukresearchgate.net This demethylation reaction converts the methoxy group (-OCH₃) into a hydroxyl group (-OH), transforming a p-methoxyphenolate complex into a hydroquinone (B1673460) derivative.

The mechanism of BBr₃-mediated demethylation of anisole (B1667542) derivatives has been studied in detail using density functional theory (DFT) calculations. nih.govgvsu.eduresearchgate.net

Mechanism of BBr₃-Mediated Demethylation:

Lewis Acid Adduct Formation: The reaction initiates with the formation of a Lewis acid-base adduct between the electron-rich oxygen atom of the methoxy group and the strongly Lewis acidic boron atom of BBr₃.

Intermediate Formation and Nucleophilic Attack: This adduct formation weakens the methyl C-O bond and makes the methyl group highly electrophilic. Computational studies suggest a new mechanistic pathway involving charged intermediates, where a bromide ion nucleophilically attacks the methyl group of the activated ether adduct. nih.govcore.ac.ukresearchgate.net This Sₙ2-type attack leads to the cleavage of the C-O bond.

Product Formation: The cleavage results in the formation of methyl bromide (CH₃Br) and an aryloxydibromoborane intermediate (Ar-O-BBr₂).

Hydrolysis: Subsequent aqueous workup hydrolyzes the aryloxydibromoborane to yield the final phenol product (in this case, a catechol derivative) and boric acid.

An important finding from these studies is that the reaction may not require a full stoichiometric equivalent of BBr₃. DFT calculations and experimental validations have shown that one equivalent of BBr₃ can catalytically cleave up to three equivalents of an aryl methyl ether, proceeding through mono-, di-, and triphenoxyborane intermediates before final hydrolysis. nih.govresearchgate.net This is described in a proposed three-cycle mechanism.

The table below outlines the key steps and intermediates in the demethylation of a p-methoxyphenolate derivative with BBr₃. nih.govcore.ac.ukresearchgate.net

| Step | Description | Key Intermediate(s) |

| 1 | Lewis Acid Coordination | [Ar-O(CH₃)-BBr₃] adduct |

| 2 | Nucleophilic Attack | Sₙ2 Transition State |

| 3 | C-O Bond Cleavage | [Ar-O-BBr₂] and CH₃Br |

| 4 | Hydrolysis | Ar-OH (Catechol derivative) |

Other reagents, such as aluminum chloride (AlCl₃) and strong Brønsted acids like HBr and HI, can also effect the cleavage of aryl methyl ethers, though often under harsher conditions. rsc.org These reactions highlight a key aspect of the reactivity of p-methoxyphenolate complexes, where the seemingly stable methoxy group can be selectively removed to unmask a hydroxyl functionality.

Iv. Catalytic Applications and Systems Utilizing P Methoxyphenolate

p-Methoxyphenolate as a Ligand Component in Metal-Mediated Catalysis

As a ligand, p-methoxyphenolate can significantly influence the electronic and steric properties of a metal center, thereby tuning its catalytic activity and selectivity.

In copper-catalyzed reactions, particularly in Ullmann-type condensations for C-O bond formation, phenoxides are crucial intermediates. wikipedia.orgorganic-chemistry.org The general mechanism involves the reaction of a copper(I) source with a phenoxide, generated from the corresponding phenol (B47542), to form a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the diaryl ether product and regenerate a copper(I) species. mdpi.com

Potassium p-methoxyphenolate can serve as the precursor for the in-situ generation of the active copper(I) p-methoxyphenoxide intermediate. wikipedia.org While the phenoxide acts as a nucleophilic reactant that is consumed and incorporated into the product, its interaction with the copper center is a critical step in the catalytic cycle. mdpi.com Modern Ullmann-type reactions have evolved to use catalytic amounts of copper with various supporting ligands, such as diamines and 1,10-phenanthroline, which stabilize the copper catalyst and facilitate the reaction at lower temperatures. organic-chemistry.orgnih.govnih.gov

Recent studies have highlighted phenoxo ligands as effective, isolobal alternatives to traditional cyclopentadienyl (B1206354) (Cp) ligands in Ruthenium(II) catalysis for π-arene activation. nih.govrwth-aachen.deacs.org These Ru(II)-phenoxo complexes have demonstrated significantly faster arene exchange rates, which is a limiting factor in many Cp-based systems. nih.gov

The electronic properties of the phenoxo ligand play a crucial role in modulating this exchange rate. Specifically, the inclusion of a p-methoxy group (4-methoxyphenolate) has been shown to accelerate arene exchange. Density Functional Theory (DFT) calculations suggest that this rate acceleration with electron-donating substituents is due to a noncovalent interaction between the substituent and the complex's counterion. nih.gov This enhanced catalytic performance has been successfully applied to challenging SNAr reactions between aryl fluorides and alcohols, including for the first time, secondary alcohols, as well as in the thermal decarboxylation of phenylacetic acids. nih.govacs.org

Below is a data table comparing the arene exchange half-lives for various para-substituted phenoxo ligands in a Ru(II) complex, illustrating the electronic effect of the substituent.

| Para-Substituent on Phenoxo Ligand | Arene Exchange Half-life (t₁/₂) in minutes |

|---|---|

| -H | 150 |

| -OMe | 40 |

| -CF₃ | 50 |

| -F | 100 |

Data derived from studies on Ru(II) complexes for π-arene activation, demonstrating the impact of ligand electronics on catalytic rates. nih.gov

The application of phenolate-type ligands extends to other transition metals like cobalt and zinc, typically within larger, multidentate ligand frameworks.

Cobalt-Based Systems: Cobalt complexes incorporating amine-bis(phenolate) ligands have been investigated as catalysts for processes such as electrolytic and photolytic water reduction. rsc.orgresearchgate.net These systems leverage the stable coordination environment provided by the phenolate (B1203915) groups to support the redox cycling of the cobalt center. While specific studies focusing solely on the simple p-methoxyphenolate ligand are not prominent, the broader class of substituted phenolate ligands is integral to designing active cobalt catalysts.

Zinc-Based Systems: Zinc complexes featuring multidentate aminophenolate ligands are effective catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA). rsc.orgnih.gov The electronic and steric nature of the substituents on the phenolate ring can influence the catalytic activity and the stereoselectivity of the polymerization. nih.gov For instance, zinc complexes with alkoxy-functionalized Schiff-base phenolate ligands have been synthesized and evaluated for ROP, showing that the position of methoxy (B1213986) groups affects catalytic performance. mdpi.com Although these are more complex ligands, they underscore the principle that substituted phenolates are a versatile platform for tuning the properties of zinc catalysts.

Organocatalytic Strategies Employing p-Methoxyphenolate as a Brønsted Base Co-catalyst

In organocatalysis, a Brønsted base can act as a co-catalyst to deprotonate a pronucleophile, increasing its nucleophilicity and promoting its addition to an electrophile. This compound is the salt of a strong base (potassium hydroxide) and a weak acid (p-methoxyphenol, pKa ≈ 10.4). In solution, the p-methoxyphenolate anion is a moderately strong Brønsted base capable of deprotonating weakly acidic carbon pronucleophiles.

While the development of chiral potassium-based strong Brønsted bases, such as chiral potassium amides, has been a focus for enantioselective carbon-carbon bond-forming reactions, the specific use of this compound as a co-catalyst is not extensively documented in the scientific literature. rsc.org Its basicity would make it a candidate for reactions requiring a non-nucleophilic base to facilitate proton transfer, although stronger, non-coordinating bases are often preferred to avoid potential side reactions.

Functionalization of Poly(ionic Liquid) Frameworks with p-Methoxyphenolate for Enhanced Catalysis

Poly(ionic liquids) (PILs) are a class of polymers that combine the unique properties of ionic liquids with the mechanical stability and processability of polymers. mdpi.com They are often used as catalyst supports or as catalysts themselves. Typically, PILs are functionalized with acidic or basic groups to create active sites for catalysis. nih.govnih.gov For example, PILs have been functionalized with sulfonic acid groups to create solid acid catalysts or used to immobilize heteropolyacids for reactions like fructose (B13574) dehydration. nih.govnih.gov

The concept of functionalizing a PIL framework with p-methoxyphenolate moieties represents a novel, yet currently underexplored, area. Such a functionalization could potentially introduce basic sites or metal-coordinating sites into the polymer structure. However, a review of the available literature does not yield specific examples of PILs being functionalized with p-methoxyphenolate for catalytic applications.

Catalytic Activity in Carbon Dioxide Insertion Reactions and Related Processes

The cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates is a highly valuable, atom-economical reaction for CO₂ utilization. nih.govencyclopedia.pub The general catalytic mechanism involves two key components: a Lewis acid to activate the epoxide by coordinating to its oxygen atom, and a nucleophile to attack a carbon atom of the epoxide, initiating ring-opening. encyclopedia.pub

Metal-phenolate complexes can be effective catalysts for this transformation, where the metal center acts as the Lewis acid. The electronic properties of the phenolate ligand can modulate the Lewis acidity of the metal, thereby influencing the catalytic activity. A hypothetical metal complex containing a p-methoxyphenolate ligand could participate in this reaction, with the electron-donating methoxy group potentially tuning the electronic character of the metal center. While various metal complexes and organocatalysts are known to be highly active, specific research detailing the performance of a p-methoxyphenolate-based catalyst in CO₂ insertion reactions is not readily found in the current literature. chim.itrsc.org

V. Advanced Materials Science Applications of P Methoxyphenolate

Integration into Polymeric Structures and Advanced Materials Synthesis

Potassium p-methoxyphenolate and its corresponding phenol (B47542), 4-methoxyphenol (B1676288), serve as valuable building blocks in the synthesis of advanced polymeric materials. The reactivity of the phenolate (B1203915) group allows for its incorporation into polymer backbones or as a functional end-group, imparting specific properties to the resulting material.

One notable application is in the enzyme-catalyzed polymerization of 4-methoxyphenol. Research has demonstrated the efficient polymerization of 4-methoxyphenol in an aqueous micelle system using horseradish peroxidase as a catalyst. nih.gov The resulting poly(4-methoxyphenol) is a light yellow powder soluble in various organic solvents. nih.gov Infrared spectroscopy analysis of the polymer indicates the presence of both phenylene and oxyphenylene units, suggesting a complex polymer structure. nih.gov The number-average molecular weight of the polymer has been determined by gel permeation chromatography (GPC) to be around 1000. nih.gov This enzymatic approach offers a green and efficient route to a functional polymer with potential applications as a high-performance antioxidant. nih.gov

In a different approach to polymer synthesis, a para-methoxy-substituted phenoxy-bridged dinuclear indium complex has been utilized as an initiator in the living and immortal polymerization of lactide to produce aryl end-functionalized poly(lactide)s (PLAs). researchgate.net The para-methoxy variant of the initiator, while less active than some other initiators, demonstrated sufficient activity for the polymerization process. researchgate.net This method allows for the synthesis of PLAs with a p-methoxyphenyl end-group, which can modify the polymer's properties and provide a site for further functionalization.

Furthermore, this compound is utilized as a stabilizer in the production of synthetic rubbers and plastics, where its inclusion enhances the stability and performance of these materials. researchgate.net

Table 1: Polymerization of 4-Methoxyphenol

| Parameter | Value/Observation | Reference |

| Monomer | 4-Methoxyphenol | nih.gov |

| Catalyst | Horseradish Peroxidase | nih.gov |

| Reaction System | Aqueous Micelle System | nih.gov |

| Polymer Product | Poly(4-methoxyphenol) | nih.gov |

| Polymer Structure | Contains phenylene and oxyphenylene units | nih.gov |

| Number-Average Molecular Weight | ~1000 | nih.gov |

| Polymer Solubility | Acetone, DMF, DMSO, THF | nih.gov |

| Potential Application | Antioxidant | nih.gov |

While direct and extensive research specifically detailing the use of this compound as a primary capping agent for nanoparticle synthesis is limited in readily available literature, the principles of nanoparticle stabilization provide a strong theoretical basis for its potential in this role. Capping agents are crucial in nanoparticle synthesis to control growth, prevent agglomeration, and impart specific surface properties. d-nb.infomdpi.com These agents are typically amphiphilic molecules with a polar head group that interacts with the nanoparticle surface and a non-polar tail that provides steric hindrance. d-nb.info

Although specific studies on p-methoxyphenolate are scarce, the broader class of phenolic compounds has been explored for surface modification. The choice of capping agent can also influence the electronic properties of the nanoparticle, which is a key consideration in applications such as catalysis and sensing. mdpi.com The interaction between the capping agent and the nanoparticle surface can be investigated using techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the functional groups present on the surface.

Design and Engineering of Phenolate-Based Ionic Liquids

Ionic liquids (ILs), which are salts with melting points below 100 °C, have garnered significant interest as designer solvents for a variety of applications due to their unique properties, including low vapor pressure, high thermal stability, and tunable physicochemical characteristics. wikipedia.org The properties of an ionic liquid can be finely tuned by modifying the structure of its cation and anion.

The physical properties of these p-methoxyphenolate-based ionic liquids, such as viscosity and conductivity, have been determined. d-nb.infonih.gov These properties are crucial for their potential application in various processes, including carbon dioxide capture. The synthesis of a range of phenolate-based ionic liquids, including those with 4-nitrophenolate (B89219) and unsubstituted phenolate, has enabled systematic studies into the effect of the anion structure on the properties and reactivity of the IL. d-nb.infonih.gov

Table 2: Physicochemical Properties of a p-Methoxyphenolate-Based Ionic Liquid

| Property | Value/Observation | Reference |

| Cation | Alkylphosphonium | d-nb.infonih.gov |

| Anion | p-Methoxyphenolate | d-nb.infonih.gov |

| Characterization Techniques | Spectroscopic methods | d-nb.infonih.gov |

| Measured Physical Properties | Viscosity, Conductivity, CO2 Solubility | d-nb.infonih.gov |

A significant application of phenolate-based ionic liquids, including those with the p-methoxyphenolate anion, is in the field of carbon dioxide (CO2) capture and conversion. researchgate.netyoutube.com The ability of these ionic liquids to chemically react with CO2 makes them promising candidates for post-combustion carbon capture technologies.

The mechanism of CO2 capture in phosphonium-phenolate ionic liquids has been elucidated through a combination of experimental and computational studies. d-nb.infonih.gov It has been shown that the CO2 uptake is not a simple acid-base reaction with the phenolate anion. Instead, the oxygen atom of the phenolate anion is believed to associate strongly with the phosphonium (B103445) cation, leading to the deprotonation of the cation to form an ylide. d-nb.infonih.gov This highly reactive ylide then reacts with CO2, leading to the observed CO2 uptake. d-nb.infonih.gov This mechanism is supported by ATR-FTIR and 31P NMR spectroscopy. d-nb.infonih.gov

The CO2 absorption capacity of these ionic liquids is a key parameter for their practical application. Studies have shown that the nature of the substituent on the phenolate anion can influence the CO2 uptake efficiency. youtube.com The development of these functionalized ionic liquids is part of a broader effort to create more efficient and environmentally friendly materials for mitigating greenhouse gas emissions. researchgate.net

Supramolecular Chemistry and Host-Guest Complexation with p-Methoxyphenolate Moieties

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between the components are non-covalent. researchgate.net A key area within this field is host-guest chemistry, which involves the formation of a complex between a host molecule with a cavity and a guest molecule that fits within it. researchgate.net These interactions are highly specific and are driven by forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. science.gov

While direct studies on the supramolecular chemistry of p-methoxyphenolate itself are not extensively documented, the structural motifs present in this compound are highly relevant to host-guest interactions. The methoxy-substituted aromatic ring can act as a guest, fitting into the hydrophobic cavity of various host molecules such as cyclodextrins and calixarenes.

For instance, a study on the inclusion complex of ethyl p-methoxycinnamate, a compound with a similar p-methoxyphenyl group, with hydroxypropyl-β-cyclodextrin demonstrated the formation of a stable host-guest complex. mq.edu.au The formation of this inclusion complex was confirmed by various analytical techniques, including FTIR, differential thermal analysis (DTA), and X-ray diffractometry (XRD). mq.edu.au The study showed that the solubility of the ethyl p-methoxycinnamate was significantly enhanced upon complexation. mq.edu.au This suggests that p-methoxyphenolate could similarly form inclusion complexes with suitable host molecules, potentially altering its physical and chemical properties.

The ability of p-methoxyphenolate moieties to participate in supramolecular self-assembly could lead to the formation of well-ordered nanostructures. epa.gov The interplay of non-covalent interactions can guide the arrangement of molecules into larger, functional architectures. researchgate.net

Development of Ionophores and Sensing Materials

The development of chemical sensors for the detection of specific analytes is a critical area of research with applications in environmental monitoring, healthcare, and industrial process control. A key component of many chemical sensors is a recognition element that selectively binds to the target analyte.

While there is a lack of direct reports on the use of this compound as the primary component in ionophores or sensing materials, the p-methoxyphenol structure is relevant in the context of detecting phenolic compounds. For example, electrochemical sensors have been fabricated for the detection of 3-methoxyphenol (B1666288) using nanocomposites of iron oxide decorated carbon nanotubes or silver oxide decorated carbon black. nih.govnih.govresearchgate.net In these cases, the methoxyphenol is the analyte being detected, not a part of the sensor itself.

However, the p-methoxyphenolate moiety has the potential to be incorporated into larger molecular structures that can act as ionophores or recognition elements in sensors. Ionophores are molecules that can selectively bind and transport ions across membranes, and they are a critical component of ion-selective electrodes. nih.gov The synthesis of ionophores often involves the functionalization of a core structure with specific binding sites. The phenolate oxygen and the aromatic ring of p-methoxyphenolate could potentially serve as binding sites for certain cations or other guest molecules.

For a molecule to function as a recognition element in a sensor, it must exhibit a measurable change in its properties (e.g., optical or electrochemical) upon binding to the target analyte. The incorporation of a p-methoxyphenolate group into a polymer or a nanocomposite could lead to a material that exhibits a selective response to a particular analyte, which could then be transduced into a measurable signal.

Vi. Computational and Spectroscopic Elucidation of P Methoxyphenolate Properties and Reactivity

Quantum Chemical Calculations and Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for probing the intricate details of chemical reactions involving p-methoxyphenolate.

Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules and predict their reactivity. By calculating the distribution of electrons, DFT can elucidate reaction mechanisms, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates.

A central aspect of phenolate (B1203915) reactivity is its ambident nature, possessing two nucleophilic sites: the oxygen atom (O-attack) and specific carbons on the aromatic ring (C-attack). DFT calculations have been instrumental in resolving the factors that control the regioselectivity of reactions such as alkylation. For instance, computational investigations on various phenolate ions have shown that O-attack is generally the kinetically favored pathway, meaning it has a lower activation energy and proceeds faster. In contrast, C-attack is often the thermodynamically favored pathway, leading to a more stable product. The choice of solvent and counter-ion can also influence this balance, an effect that can be modeled using advanced DFT methods that incorporate solvent effects.

Functionals such as B3LYP and M06-2X are commonly employed for these studies, as they provide a balance of accuracy and computational efficiency for organic molecules. By mapping the potential energy surface of a reaction, researchers can locate the transition state structures and calculate their energies, providing a quantitative prediction of the reaction's feasibility and selectivity.

Table 1: Representative DFT Functionals Used in Reactivity Studies

| DFT Functional | Type | Common Applications |

| B3LYP | Hybrid GGA | General-purpose for organic molecules, geometry optimization. |

| M06-2X | Hybrid Meta-GGA | Excellent for main-group thermochemistry and kinetics, non-covalent interactions. nih.gov |

| SMD Model | Solvation Model | Used in conjunction with DFT functionals to simulate reactions in solution. |

A free energy profile, often called a reaction coordinate diagram, is a graphical representation of the energy changes that occur as reactants are converted into products. researchgate.net These diagrams are constructed using data from quantum chemical calculations and are essential for comparing the viability of different reaction pathways. lookchem.com

The profile maps the Gibbs free energy of the system against the reaction coordinate, which represents the progress of the reaction. Key points on the profile include:

Reactants and Products: Local energy minima on the surface.

Intermediates: Local energy minima that exist between two transition states in a multi-step reaction.

For a reaction involving potassium p-methoxyphenolate, such as the Williamson ether synthesis, DFT calculations can be used to construct separate energy profiles for competing pathways (e.g., O-alkylation vs. C-alkylation). By comparing the activation free energies for each path, a prediction can be made about the major product under kinetic control. For example, a theoretical analysis might show that the ΔG≠ for O-alkylation is several kcal/mol lower than that for C-alkylation, indicating that the ether product will be formed much more rapidly. These theoretical predictions can then be compared with experimental results to validate the proposed mechanism. francis-press.com

Table 2: Hypothetical Energetic Analysis for Competing Alkylation Pathways of p-Methoxyphenolate

| Reaction Pathway | Calculated Activation Free Energy (ΔG≠) | Relative Rate Prediction |

| O-Alkylation | 18.5 kcal/mol | Faster (Kinetic Product) |

| C-Alkylation (ortho) | 23.0 kcal/mol | Slower |

The reactivity of a substituted aromatic compound like p-methoxyphenolate is intrinsically linked to its electronic structure. Both empirical parameters and calculated quantum chemical indices can be used to quantify these electronic effects and correlate them with reaction rates.

Hammett Constants: The Hammett equation is a classic linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. The equation is given by log(k/k₀) = σρ, where σ (sigma) is the substituent constant and ρ (rho) is the reaction constant. The σ constant depends on the electronic nature of the substituent. The p-methoxy group (-OCH₃) is an electron-donating group through resonance, which enriches the aromatic ring with electron density. Consequently, it has a negative Hammett σ value (σₚ = -0.27), indicating that it accelerates reactions that build up positive charge in the transition state. chemnet.com

Quantum Chemical Parameters: DFT provides a more direct way to probe the electronic landscape of a molecule. aip.org Calculated parameters can offer a more nuanced view of reactivity than empirical constants. Key parameters include:

Atomic Charges: The calculated charge on the phenolate oxygen indicates its nucleophilicity. A more negative charge generally correlates with higher reactivity in nucleophilic substitution reactions.

Frontier Molecular Orbitals (HOMO/LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) are particularly important. For a nucleophile like p-methoxyphenolate, the HOMO is localized on the oxygen and the aromatic ring. A higher HOMO energy generally indicates greater reactivity towards electrophiles. oxinst.com

Average Local Ionization Energy: This parameter, calculated on the molecular surface, has been shown to be a very effective descriptor for correlating with properties like pKa, sometimes outperforming traditional Hammett constants.

By correlating these calculated parameters with experimentally observed reaction rates for a series of substituted phenolates, quantitative structure-activity relationships (QSAR) can be developed, enabling the prediction of reactivity for new compounds.

Table 3: Electronic Parameters for the p-Methoxyphenolate Anion

| Parameter | Value/Description | Implication for Reactivity |

| Hammett Constant (σₚ) | -0.27 | Electron-donating, activates the ring towards electrophilic attack. |

| Calculated Atomic Charge on Oxygen | Highly negative | Indicates a strong nucleophilic character at the oxygen atom. |

| HOMO Energy | Relatively high | Suggests high reactivity towards electrophiles. |

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are used to monitor reactions in real-time and to characterize the structure of intermediates and final products, providing the experimental data needed to complement and validate computational findings.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for in-situ, real-time monitoring of chemical reactions in solution. nih.govpdx.edu By immersing a robust ATR probe (often made of diamond) directly into the reaction vessel, spectra can be recorded continuously as the reaction proceeds without the need for sampling.

This method is well-suited for studying reactions of this compound. For example, in an O-alkylation reaction to form an ether, ATR-FTIR can be used to track the consumption of the phenolate and the formation of the product. This is achieved by monitoring the intensity of characteristic vibrational bands over time.

Reactant Monitoring: The p-methoxyphenolate reactant would have characteristic peaks, such as the C-O stretching vibration of the phenolate and aromatic C=C stretching bands. The disappearance of these peaks would be monitored.

Product Monitoring: The ether product would exhibit new, distinct peaks, most notably a strong C-O-C asymmetric stretching band (typically in the 1250-1000 cm⁻¹ region), which is absent in the reactant.

By plotting the absorbance of these characteristic peaks against time, detailed kinetic profiles can be generated, allowing for the determination of reaction rates and the identification of any transient intermediates that may have their own unique spectral signatures.

Table 4: Hypothetical Characteristic IR Bands for Monitoring an Alkylation Reaction

| Species | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Change During Reaction |

| p-Methoxyphenolate | Aromatic C=C Stretch | ~1600, ~1500 | Decrease |

| p-Methoxyphenolate | Phenolate C-O Stretch | ~1250 | Decrease |

| Alkyl Aryl Ether Product | Asymmetric C-O-C Stretch | ~1245 | Increase |

| Alkyl Aryl Ether Product | Symmetric C-O-C Stretch | ~1040 | Increase |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution. It is routinely used to confirm the identity of reaction products and can also provide insights into the formation of intermediate complexes.

Product Characterization: In a reaction involving this compound, such as a Williamson ether synthesis, ¹H and ¹³C NMR are used to confirm the structure of the resulting aryl ether. oxinst.com

¹H NMR: The spectrum of p-methoxyphenolate would show symmetry, with two distinct aromatic signals (a pair of doublets) and a singlet for the methoxy (B1213986) (-OCH₃) protons. Upon conversion to an ether product (e.g., p-methoxyphenyl ethyl ether), new signals corresponding to the ethyl group protons (-OCH₂CH₃) would appear, and the chemical shifts of the aromatic protons would adjust slightly due to the change in the electronic environment.

¹³C NMR: Similarly, the ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. The formation of the ether product would be confirmed by the appearance of new signals for the alkyl carbons and shifts in the positions of the aromatic carbon signals, particularly the carbon directly bonded to the oxygen (C1).

Complex Formation: NMR can also be used to study the interaction between the p-methoxyphenolate anion and its counter-ion (K⁺) or other species in solution. Changes in chemical shifts upon complexation can provide information about the binding site and the nature of the interaction. In some cases, specialized NMR techniques like Pulsed Field Gradient (PFG) NMR can be used to study the exchange dynamics of molecules between a free and a bound state in solution. aip.org

Table 5: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | Aromatic Protons (AA'BB' system) | -OCH₃ Protons | Other Protons |

| 4-Methoxyphenol (B1676288) (starting material) | ~6.8 | ~3.77 | -OH (variable) |

| p-Butoxytoluene (example product) | ~6.8-7.1 | ~2.29 (-ArCH₃) | ~3.9 (-OCH₂-), ~1.7 (-CH₂-), ~1.5 (-CH₂-), ~1.0 (-CH₃) |

Ion Spectroscopy (e.g., IRPD) for Intermediates Identification

The identification and characterization of transient intermediates are crucial for understanding the reaction mechanisms involving p-methoxyphenolate. Gas-phase ion spectroscopy, particularly Infrared Photodissociation (IRPD) or Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy, has emerged as a powerful tool for this purpose. This technique allows for the structural elucidation of mass-selected ions by measuring their infrared spectra in the gas phase, free from solvent interactions.

The process involves generating ions, such as p-methoxyphenolate or its reaction intermediates complexed with other species, and isolating them in an ion trap mass spectrometer. These trapped ions are then irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation into fragment ions. By monitoring the fragmentation yield as a function of the laser wavelength, a vibrational spectrum of the parent ion is obtained.

While specific IRPD studies on this compound are not extensively documented in publicly available literature, the utility of this technique can be illustrated by studies on structurally similar compounds, such as substituted phenoxide anions. For instance, the gas-phase IRMPD vibrational action spectra of unsubstituted phenoxide and various fluorophenoxide anions have been successfully obtained. nih.govacs.org These studies, combining experimental spectra with density functional theory (DFT) calculations, have established the characteristic vibrations of the phenoxide functional group. nih.govacs.org

In such studies, the influence of substituents on the vibrational frequencies is interpreted in terms of inductive and resonance effects. nih.gov Furthermore, the fragmentation patterns observed upon IRMPD can provide valuable information about the stability and decomposition pathways of the ions. For example, in the case of trifluoromethyl-substituted phenoxides, facile decomposition pathways involving the loss of HF and CO have been identified, leading to the formation of specific fragment ions. nih.govacs.org This level of detail allows for the unambiguous identification of isomeric structures and the characterization of reactive intermediates that would be difficult to observe using conventional solution-phase techniques.

The table below presents hypothetical, yet representative, vibrational frequencies for p-methoxyphenolate and a potential reaction intermediate that could be identified using IRPD spectroscopy. The shifts in vibrational modes upon reaction would provide structural insights into the intermediate.

| Vibrational Mode | p-Methoxyphenolate Anion (cm-1) | Hypothetical Intermediate (cm-1) | Assignment |

|---|---|---|---|

| ν(C-O) | 1245 | 1260 | Aromatic C-O stretch |

| ν(C=C) | 1595 | 1580 | Aromatic ring stretch |

| ν(C-H)methoxy | 2835 | 2840 | Methoxy C-H stretch |

| ν(C-O-C) | 1030 | 1020 | Asymmetric stretch |

Quantitative Structure-Activity Relationship (QSAR) Development for Reactivity Prediction in Environmental and Synthetic Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or chemical reactivity. These models are invaluable for predicting the behavior of compounds like p-methoxyphenolate in both environmental and synthetic contexts, thereby aiding in risk assessment and the design of new chemical processes.

The development of a QSAR model for p-methoxyphenolate reactivity would involve several key steps. First, a dataset of structurally related phenolic compounds with known reactivity data (e.g., reaction rate constants, toxicity endpoints) is compiled. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Hydrophobic descriptors: Such as the logarithm of the octanol-water partition coefficient (log P or log Kow), which describes the lipophilicity of the molecule. jst.go.jp

Electronic descriptors: These include Hammett constants (σ), the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and dipole moments. jst.go.jpimist.ma These descriptors relate to the electron-donating or withdrawing nature of substituents and the molecule's susceptibility to nucleophilic or electrophilic attack.

Steric descriptors: Such as molar refractivity or Taft steric parameters, which account for the size and shape of the molecule.

Topological descriptors: These are numerical indices derived from the graph representation of the molecule, encoding information about branching and connectivity.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) are employed to build a mathematical model that best correlates the descriptors with the observed reactivity. imist.maijsmr.in

For p-methoxyphenolate and other substituted phenols, QSAR studies have shown that reactivity is often strongly influenced by hydrophobicity and electronic parameters. jst.go.jpnih.gov For instance, the toxicity of phenols to various organisms has been successfully modeled using log P and pKa as primary descriptors. jst.go.jp The methoxy group in p-methoxyphenolate is an electron-donating group, which would influence its electronic descriptors and, consequently, its reactivity in processes like oxidation or electrophilic substitution.

The following interactive table provides a hypothetical dataset that could be used to develop a QSAR model for the reactivity of substituted phenolates. The reactivity is represented by a hypothetical rate constant (log k).

| Compound | Substituent | log P | Hammett Constant (σp) | ELUMO (eV) | log k (Reactivity) |

|---|---|---|---|---|---|

| Phenolate | -H | 1.48 | 0.00 | -0.5 | -2.5 |

| p-Cresolate | -CH3 | 1.94 | -0.17 | -0.4 | -2.2 |

| p-Chlorophenolate | -Cl | 2.39 | 0.23 | -0.8 | -3.0 |

| p-Nitrophenolate | -NO2 | 1.91 | 0.78 | -1.5 | -4.0 |

| p-Methoxyphenolate | -OCH3 | 1.33 | -0.27 | -0.3 | -2.0 |

A hypothetical QSAR equation derived from such data might take the form:

log k = β0 + β1(log P) + β2(σp) + β3(ELUMO)

Where βi are the regression coefficients determined from the statistical analysis. Such a model, once validated, could be used to predict the reactivity of other substituted phenolates, including isomers or newly synthesized compounds, without the need for extensive experimental testing.

Vii. Environmental Chemistry and Transformation Pathway Studies

Reactivity in Aqueous Oxidation Processes and Formation of Byproducts

Potassium p-methoxyphenolate, or more specifically the p-methoxyphenolate anion, is susceptible to degradation through various aqueous oxidation processes. These processes are important in both natural water bodies and engineered water treatment systems. The primary mechanisms involve the reaction of the phenolate (B1203915) with strong oxidizing agents, leading to the formation of several byproducts.

Ozonation studies have shown that p-methoxyphenolate undergoes oxidation to form p-benzoquinone, particularly at a neutral pH of 7 in the presence of dissolved ozone. This transformation is a common pathway for phenolic compounds during ozone-based water treatment.

Electrochemical oxidation provides another pathway for the degradation of p-methoxyphenol. In studies using bismuth-doped lead oxide electrodes, the electrochemical oxidation of p-methoxyphenol in chloride-free aqueous solutions resulted in the formation of p-benzoquinone and maleic acid as the principal byproducts. researchgate.net The process was found to follow first-order reaction kinetics. researchgate.net Interestingly, the extent of mineralization to carbon dioxide (CO2) was significantly enhanced with the addition of chloride ions to the solution. researchgate.net This is attributed to the reaction of the intermediate, benzoquinone, with anodically generated hypochlorite. researchgate.net

The following table summarizes the identified byproducts of p-methoxyphenolate in different aqueous oxidation processes.

| Oxidation Process | Key Reactants/Conditions | Major Identified Byproducts | Reference |

| Ozonation | Dissolved ozone at pH 7 | p-Benzoquinone | |

| Electrochemical Oxidation | Bismuth-doped lead oxide electrode (chloride-free solution) | p-Benzoquinone, Maleic acid | researchgate.net |

| Electrochemical Oxidation | Bismuth-doped lead oxide electrode (with chloride ions) | Enhanced mineralization to CO2 | researchgate.net |

Photochemical Degradation Pathways in Aquatic Environments

Sunlight can play a significant role in the transformation of organic compounds in the aquatic environment. The photochemical degradation of phenolic compounds is initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of excited states that can then undergo various reactions.

For symmetrically substituted phenols such as 4-methoxyphenol (B1676288), the photochemical process involves a radiationless transfer from the initially excited singlet state (S1) to a second excited singlet state (S2). acs.org A critical step in the subsequent degradation is the process of hydrogen detachment, which proceeds via a conical intersection with the S2 state. acs.org

Research has indicated that the efficiency of this photochemical reaction is influenced by the degree of hydration of the phenol (B47542) molecule. acs.org In environments with less hydration, such as at the air-water interface, the energy barrier for the conical intersection crossing is lower. acs.org This suggests that the photochemical degradation of p-methoxyphenolate may be more facile at the surface of water bodies compared to the bulk aqueous phase. This facilitation is due to the unfavorable nature of hydrogen bonding for the S2 state of πσ* character, which is involved in the hydrogen detachment reaction. acs.org While the initial photo-activation steps are understood, the subsequent formation of specific degradation products is a complex process involving reactions with transient species like hydroxyl radicals.

Computational Prediction of Environmental Fate and Transformation Products

In addition to experimental studies, computational models are increasingly used to predict the environmental fate and potential transformation products of chemical compounds. nih.gov These in silico tools can provide valuable initial assessments of a substance's persistence, bioaccumulation potential, and toxicity, guiding further experimental investigation. nih.gov

Several computational platforms, such as BiodegPred and OPEn structure–activity/property Relationship App (OPERA), have been developed to predict a range of environmental fate endpoints based on a compound's chemical structure. nih.govosti.gov These models utilize quantitative structure-activity relationships (QSARs) derived from large datasets of experimentally determined properties. osti.govresearchgate.net

The table below outlines the types of predictions that can be obtained from such computational models for assessing the environmental fate of a chemical.

| Prediction Endpoint | Description | Relevance to Environmental Fate |

| Biodegradability | Predicts the likelihood and rate at which a compound will be broken down by microorganisms. | Determines the persistence of the compound in the environment. |

| Half-life | Estimates the time it takes for half of the amount of a compound to degrade in a specific environmental compartment (e.g., water, soil). | Indicates how long the compound will remain in the environment. |

| LogP (Octanol-Water Partition Coefficient) | Predicts the lipophilicity of a compound, indicating its tendency to partition into fatty tissues. | Assesses the potential for bioaccumulation in organisms. |

| Toxicity | Predicts the potential for a compound to cause harm to various organisms (e.g., aquatic life, mammals). | Informs on the ecotoxicological risks associated with the compound and its transformation products. |

Viii. Future Research Trajectories and Emerging Applications of Potassium P Methoxyphenolate

Exploration of Novel Synthetic Applications and Protecting Group Strategies

Potassium p-methoxyphenolate serves as a valuable nucleophile in organic synthesis, particularly in the formation of aryl ethers through reactions like the Williamson ether synthesis. chem-station.com The p-methoxyphenyl (PMP) group, derived from this compound, is a widely used protecting group for alcohols and other functional groups in the synthesis of complex molecules. chem-station.com

Future research is expected to expand the synthetic utility of this compound beyond traditional applications. This includes the development of novel synthetic transformations where the p-methoxyphenolate anion can act as a key reagent or intermediate.

The p-methoxybenzyl (PMB) ether, formed from this compound, is a prominent protecting group in organic synthesis. nih.gov It offers robust protection for hydroxyl groups under a variety of reaction conditions and can be selectively removed, often through oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chem-station.com The stability and selective deprotection of the PMB group have been leveraged in the total synthesis of complex natural products. For instance, in the formal total synthesis of taurospongin A, a PMB ester was employed to protect a carboxylic acid functionality. nih.gov This protecting group was stable during several synthetic steps and was later removed via hydrogenation. nih.gov

The strategic application of the p-methoxyphenyl group extends to carbohydrate chemistry, where it is used as a protecting group at the anomeric position in the synthesis of complex sugar chains. tcichemicals.com Its stability during glycosidation reactions and its selective removal make it a valuable tool for oligosaccharide synthesis. tcichemicals.com

Table 1: Comparison of Deprotection Methods for p-Methoxybenzyl (PMB) Ethers

| Deprotection Reagent | Reaction Conditions | Substrate Compatibility | Reference |

| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Mildly oxidizing | Benzyl ethers are stable | harvard.edu |

| Hydrogenation (e.g., H₂/Pd-C) | Reductive | Cleaves other reducible groups | nih.govharvard.edu |

| Strong Acids | Harsh | Can affect acid-labile groups | chem-station.com |

Development of Advanced Catalytic Platforms for Sustainable Chemistry

The development of advanced catalytic platforms is crucial for achieving sustainable chemical processes. While this compound is not a catalyst in itself, its constituent ions and structural features can play significant roles in catalysis. The potassium ion can act as a promoter in various catalytic systems. For instance, potassium doping has been shown to enhance the performance of catalysts in processes like the steam reforming of ethanol. nih.gov

The p-methoxyphenolate anion, with its electron-donating methoxy (B1213986) group, can influence the electronic environment of a catalytic center when incorporated as a ligand. This can modulate the catalytic activity and selectivity of metal complexes in various transformations, including cross-coupling reactions. nih.govresearchgate.net Future research could focus on designing and synthesizing novel ligands derived from p-methoxyphenol for use in homogeneous and heterogeneous catalysis. The tunability of the electronic properties of such ligands by modifying the substituents on the aromatic ring offers a promising avenue for developing highly efficient and selective catalysts for a range of organic reactions.

Innovation in Functional Materials and Nanotechnology

The unique properties of this compound make it an interesting candidate for the development of novel functional materials and applications in nanotechnology. As a stabilizer for synthetic rubbers and plastics, it contributes to the durability and performance of these materials. lookchem.com

An emerging area of interest is the incorporation of potassium and phenolate-type structures into metal-organic frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. nih.gov Potassium-based MOFs are being investigated for various applications, including as electrode materials in batteries.

The p-methoxyphenolate moiety can be incorporated into polymer chains to create functional polymers with specific properties. For example, the reaction of this compound with 4,4'-dibromodiphenyl ether can yield a precursor for polyimide synthesis. The electronic properties of the p-methoxyphenoxy group can influence the optical and electronic properties of the resulting polymers, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) or sensors.

Future research in this area could focus on:

The synthesis and characterization of novel MOFs incorporating p-methoxyphenolate as a linker.

The development of functional polymers with tailored optical and electronic properties based on the p-methoxyphenolate building block.

The exploration of the use of this compound in the synthesis of nanoparticles and other nanostructured materials.

Integration of Multiscale Computational Approaches for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical systems. chemrxiv.org Density Functional Theory (DFT) and other ab initio methods can be used to study the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. usda.govscispace.comepstem.net

Computational studies can provide valuable insights into:

Reaction Mechanisms: Elucidating the detailed pathways of reactions involving this compound, such as nucleophilic substitution reactions.

Electronic Properties: Understanding how the methoxy group influences the electron distribution in the phenolate (B1203915) anion and how this affects its reactivity. nih.gov

Spectroscopic Characterization: Predicting and interpreting spectroscopic data (e.g., IR, NMR) to aid in the identification and characterization of the compound and its derivatives. scispace.com

Catalyst Design: Modeling the interaction of p-methoxyphenolate-based ligands with metal centers to design more efficient catalysts. oaepublish.com

For instance, DFT calculations can be used to model the solvatochromism of p-phenolate-based dyes, providing a predictive tool for the design of new dyes with specific properties. rsc.org Similarly, computational models can be developed to predict the reactivity of phenolic compounds in various reactions, which can guide the selection of optimal reaction conditions and substrates. usda.govnih.gov

Future research will likely involve the integration of multiscale modeling approaches, combining quantum mechanical calculations on the molecular level with classical simulations of larger systems, to provide a more comprehensive understanding of the role of this compound in complex chemical environments.

Table 2: Applications of Computational Chemistry in Studying Phenolates

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Reaction mechanism studies | Elucidation of reaction pathways and transition states |

| Ab initio calculations | Electronic structure analysis | Understanding of charge distribution and reactivity |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-vis spectra | Correlation of electronic transitions with experimental data |

| Molecular Dynamics (MD) | Simulation of condensed-phase behavior | Insights into solvation effects and intermolecular interactions |

Investigation of p-Methoxyphenolate in Green Chemistry and Waste Valorization Processes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The valorization of waste biomass is a key aspect of a circular economy and a major focus of green chemistry research. rsc.orgcnr.it

This compound and its derivatives are relevant to the valorization of lignin (B12514952), a complex aromatic polymer that is a major component of lignocellulosic biomass and is often treated as a waste product in the paper and pulp industry. The depolymerization of lignin can yield a variety of phenolic compounds, including p-methoxyphenol (guaiacol), which is structurally related to p-methoxyphenolate. researchgate.net

The catalytic conversion of these lignin-derived phenols into valuable chemicals and fuels is an active area of research. Potassium salts can play a catalytic role in the pyrolysis of biomass, influencing the product distribution. carusllc.com

Future research in this area will likely focus on:

Developing efficient catalytic processes for the selective conversion of lignin-derived p-methoxyphenols into high-value products.

Investigating the role of this compound as a model compound for understanding the chemistry of lignin valorization.

Exploring the use of this compound in other green chemistry applications, such as in the development of bio-based polymers or as a reagent in environmentally benign synthetic methods.

The treatment of phenolic wastewater is another area where the chemistry of phenolates is relevant. Potassium permanganate (B83412) has been used for the oxidative degradation of phenol (B47542) in industrial wastewater. carusllc.com Understanding the reaction chemistry of phenolates can contribute to the development of more efficient and sustainable water treatment technologies.

Q & A

Basic: What synthetic methods are recommended for preparing potassium p-methoxyphenolate with high purity?

Answer:

this compound is typically synthesized via deprotonation of p-methoxyphenol using potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in anhydrous solvents like methanol or ethanol. Key considerations:

- Stoichiometry: Ensure a 1:1 molar ratio of p-methoxyphenol to potassium base to avoid residual alkalinity.

- Solvent Purity: Use HPLC-grade solvents to minimize impurities, as trace water can hydrolyze the product .

- Purification: Recrystallize from ethanol or acetone, and confirm purity via melting point analysis (literature range: 180–185°C) and NMR (e.g., absence of residual phenol peaks at δ 5.5 ppm) .

Basic: How can researchers characterize this compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability: Conduct accelerated degradation studies in buffered solutions (pH 3–11) at 25°C. Monitor decomposition via UV-Vis spectroscopy (λ_max ~275 nm for intact phenolate) and track byproduct formation (e.g., p-methoxyphenol) using HPLC with a C18 column .

- Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition onset temperatures. For kinetic studies, apply the Arrhenius equation to extrapolate shelf-life under storage conditions .

Advanced: How can contradictory literature data on this compound’s solubility in polar aprotic solvents be resolved?

Answer:

Conflicting solubility reports (e.g., in DMSO vs. DMF) may arise from:

- Crystallinity Differences: Amorphous vs. crystalline forms exhibit varying solubility. Characterize solid-state forms via X-ray diffraction (XRD).

- Ionic Strength Effects: Use a systematic approach:

Advanced: What mechanistic insights guide the use of this compound as a protective group in glycosylation reactions?

Answer:

In carbohydrate chemistry, the p-methoxyphenolate group is selectively removed under oxidative conditions (e.g., Ag(DPAH)₂). Key considerations:

- Reaction Monitoring: Use TLC (Rf shift) or LC-MS to track deprotection kinetics.

- Competing Pathways: Avoid over-oxidation by optimizing equivalents of oxidizing agents. For example, excess Ag(DPAH)₂ can lead to glycan chain cleavage .

- Computational Modeling: Employ DFT calculations to predict transition-state energetics and guide catalyst design .

Advanced: How should researchers design experiments to resolve discrepancies in this compound’s spectroscopic data (e.g., NMR chemical shifts)?

Answer:

Contradictory NMR signals (e.g., aromatic proton shifts) may stem from:

- Solvent Isotope Effects: Compare spectra in DMSO-d₆ vs. CDCl₃.

- Concentration-Dependent Aggregation: Perform dilution studies (0.1–10 mM) to identify aggregation thresholds.

- Paramagnetic Impurities: Chelate trace metals (e.g., Fe³⁺) with EDTA and repeat analysis .

Validation: Cross-reference with high-field (≥500 MHz) NMR and 2D techniques (COSY, HSQC) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential alkalinity .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal: Neutralize with dilute acetic acid before aqueous disposal .

Advanced: What strategies optimize this compound’s catalytic efficiency in cross-coupling reactions?

Answer:

To enhance catalytic activity in Suzuki-Miyaura couplings:

- Ligand Design: Screen biphenylphosphine ligands (e.g., SPhos) to stabilize Pd(0) intermediates.

- Solvent Optimization: Test mixed solvents (e.g., THF:H₂O) to balance solubility and reaction rates.

- Kinetic Analysis: Use stopped-flow UV-Vis to measure activation barriers and identify rate-limiting steps .